4-Bromo-2-(difluoromethyl)benzyl bromide
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Overview
Description
4-Bromo-2-(difluoromethyl)benzyl bromide is an organic compound that belongs to the class of benzyl bromides It is characterized by the presence of a bromine atom at the 4-position and a difluoromethyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)benzyl bromide typically involves the bromination of 2-(difluoromethyl)benzyl bromide. One common method is the reaction of 2-(difluoromethyl)benzyl alcohol with phosphorus tribromide (PBr3) to form the corresponding benzyl bromide. This intermediate is then subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include hydrocarbons and partially reduced intermediates.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)benzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: It serves as a probe for studying biochemical pathways and enzyme mechanisms.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The difluoromethyl group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. Molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, where the compound can act as an inhibitor or modulator.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Comparison
4-Bromo-2-(difluoromethyl)benzyl bromide is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties. Compared to similar compounds, it offers a different reactivity profile and potential for selective interactions in chemical and biological systems. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQXBQLPOPBNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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